(2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C21H20N2O. It is known for its unique structure, which combines a quinoline ring with a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-phenylquinoline with piperidine under specific conditions. One common method includes the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
(2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Phenylquinolin-4-yl)(morpholin-1-yl)methanone
- (2-Phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone
- (2-Phenylquinolin-4-yl)(azepan-1-yl)methanone
Uniqueness
What sets (2-Phenylquinolin-4-yl)(piperidin-1-yl)methanone apart from similar compounds is its specific combination of the quinoline and piperidine rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88067-75-8 |
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Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2-phenylquinolin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H20N2O/c24-21(23-13-7-2-8-14-23)18-15-20(16-9-3-1-4-10-16)22-19-12-6-5-11-17(18)19/h1,3-6,9-12,15H,2,7-8,13-14H2 |
InChI Key |
LHFYTERSDRHPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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